molecular formula C9H14N2O7 B1666100 Asp-Glu CAS No. 6157-06-8

Asp-Glu

Cat. No.: B1666100
CAS No.: 6157-06-8
M. Wt: 262.22 g/mol
InChI Key: CKAJHWFHHFSCDT-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aspartylglutamate (Asp-Glu) is a dipeptide composed of aspartate and glutamate residues. It serves as a precursor for N-acetyl-aspartylglutamate (NAAG) through acetylation, though the exact enzymatic pathway remains unclear . Aspartylglutamate itself exhibits biological activity, notably as a potent inhibitor of N-acetylated-α-linked-acidic dipeptidase (NAALA dipeptidase), with an IC₅₀ of 0.3 μM in purified enzyme assays—2-fold more potent than previously reported . In magnetic resonance spectroscopy (MRS) studies, Aspartylglutamate is often grouped with N-acetylaspartate (NAA) under the collective term "tNAA" due to overlapping spectral peaks, complicating independent quantification .

NAAG, the acetylated derivative of Aspartylglutamate, acts as an agonist for metabotropic glutamate receptors (mGluR) and is implicated in neuromodulation . In contrast, NAA, synthesized directly from aspartate via L-aspartate N-acetyltransferase, is a marker of neuronal density and viability .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O7/c10-4(3-7(14)15)8(16)11-5(9(17)18)1-2-6(12)13/h4-5H,1-3,10H2,(H,11,16)(H,12,13)(H,14,15)(H,17,18)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAJHWFHHFSCDT-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50977157
Record name N-(2-Amino-3-carboxy-1-hydroxypropylidene)glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50977157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6157-06-8
Record name L-Aspartyl-L-glutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6157-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aspartylglutamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006157068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Amino-3-carboxy-1-hydroxypropylidene)glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50977157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Synthesis of N-Acetyl-Aspartyl-Glutamate

Historical Context and Early Synthetic Approaches

The chemical synthesis of NAAG traces its roots to mid-20th-century methodologies for synthesizing asparagine and glutamine derivatives. Early efforts, such as those by Beecham (1954), involved prolonged reactions (2–9 days) of β-methyl-L-aspartate with ammonia in alcoholic solutions, yielding suboptimal efficiencies. These methods highlighted the challenges of achieving high yields while maintaining stereochemical purity, particularly for neuroactive peptides requiring precise spatial configurations.

Modern Chemical Synthesis Protocols

A breakthrough in NAAG synthesis emerged with the development of ester-ammonia condensation strategies. The patent by Maschler and Lichtenstein (1962) demonstrated that γ-methyl-α-(N-acetyl)-L-glutamate reacts with aqueous ammonia under controlled conditions to form α-(N-acetyl)-L-glutamine, a precursor to NAAG. Key parameters include:

  • Reaction Temperature : 0–40°C (ambient temperature preferred).
  • Ammonia Concentration : 3–15 moles of ammonia per mole of ester.
  • Acidification : Post-reaction acidification to pH 2.5–5.4 using hydrochloric or sulfuric acid to precipitate the product.
Table 1: Representative Yields from Ester-Ammonia Condensation
Starting Material Product Yield (%) Conditions
β-Methyl-L-aspartate L-Asparagine monohydrate 80 8 hrs, 25°C, pH 5.4
γ-Methyl-α-(N-acetyl)-glutamate α-(N-acetyl)-L-glutamine 60 6 hrs, 30°C, pH 2.5

This method reduces reaction times to 2–8 hours and achieves yields exceeding 60%, marking a significant improvement over earlier approaches.

Enzymatic Synthesis of NAAG in Neuronal Systems

Biosynthetic Pathways

NAAG is synthesized in neurons via the enzymatic conjugation of N-acetyl-aspartate (NAA) and glutamate, catalyzed by NAAG synthetase (NAAGS) isoforms I and II. These enzymes are localized to synaptic compartments, though their precise subcellular distribution remains unresolved.

Substrate Specificity and Localization
  • NAA Source : Derived from mitochondrial acetylation of aspartate.
  • Glutamate Pool : Primarily sourced from synaptic vesicles or astrocytic recycling.
  • Compartmentalization : Immunogold labeling studies reveal NAAG enrichment in postsynaptic dendritic vesicles, suggesting a postsynaptic synthesis pathway.

Calcium-Dependent Exocytosis

NAAG is released via calcium-dependent exocytosis from postsynaptic vesicles, a process regulated by SNARE proteins like VAMP2. Depolarization triggers vesicle fusion, releasing NAAG into the synaptic cleft to modulate presynaptic metabotropic glutamate receptor 3 (mGluR3).

Degradation of NAAG and Pharmacological Inhibition

Glutamate Carboxypeptidase II (GCPII)

Extracellular NAAG is rapidly cleaved by GCPII, a zinc-dependent metallopeptidase expressed on astrocytes and microglia. This enzyme hydrolyzes NAAG into N-acetyl-aspartate (NAA) and glutamate, terminating its neuromodulatory effects.

Table 2: Inhibitors of GCPII and Their Pharmacokinetic Profiles
Inhibitor IC₅₀ (nM) Blood-Brain Barrier Penetration Clinical Relevance
2-PMPA 0.0014 No Preclinical neuroprotection
2-MPPA 90 No Experimental pain models
GPI-5232 12 Yes Phase I trials (discontinued)

Therapeutic Targeting of GCPII

Inhibiting GCPII elevates synaptic NAAG levels, enhancing mGluR3 activation and reducing glutamate excitotoxicity. This strategy shows promise in stroke, traumatic brain injury, and neuropathic pain. However, poor blood-brain barrier permeability of early inhibitors (e.g., 2-PMPA) has limited clinical translation.

Analytical Methods for NAAG Quantification

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC coupled with UV detection (210 nm) enables precise quantification of NAAG in brain tissue homogenates. Mobile phases typically consist of acetonitrile-phosphate buffers (pH 2.5–3.0), achieving baseline separation from NAA and glutamate.

Mass Spectrometry (MS)

Liquid chromatography-tandem MS (LC-MS/MS) offers superior sensitivity for detecting NAAG at nanomolar concentrations. Electrospray ionization in negative ion mode enhances detection of the dipeptide’s carboxylate groups.

Applications in Neurological Disorders

Neuroprotection in Ischemic Stroke

NAAG mitigates glutamate excitotoxicity via mGluR3-mediated suppression of presynaptic glutamate release. In rodent stroke models, GCPII inhibitors reduce infarct volume by 40–60%.

Schizophrenia and Cognitive Dysfunction

Postmortem studies reveal reduced NAAG levels in the prefrontal cortex of schizophrenia patients. Augmenting NAAG signaling restores working memory in animal models, suggesting therapeutic potential.

Chemical Reactions Analysis

Types of Reactions: Aspartylglutamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of aspartylglutamate, such as N-acetyl-aspartyl-glutamate and other substituted forms .

Scientific Research Applications

N-acetyl-aspartyl-glutamate (NAAG) is the most abundant dipeptide in the brain and functions as a neuromodulator of glutamatergic synapses . Research suggests NAAG may serve as a biomarker of cognition .

Scientific Research Applications

NAAG impacts the central nervous system and may have therapeutic potential in several conditions .

Neuromodulation NAAG primarily affects the activation of presynaptic mGluR3, which leads to decreased glutamate release . In humans, mGluR3 is highly expressed in the neocortex, caudate putamen, and substantia nigra, with low to moderate expression in the hippocampus, amygdala, and thalamus .

Cognition Higher concentrations of NAAG in the left frontal white matter are associated with better attention and working memory . Higher concentrations in the left hippocampus correlate with better executive function, while higher NAAG in the left basal ganglia is associated with better fluency .

Stroke Increasing NAAG levels, whether through the inhibition of glutamate carboxypeptidase II (GCPII) or the administration of NAAG, has demonstrated a reduction in neuroinflammation, oxidative stress, hippocampal release of glutamate, and neurodegeneration in neonatal hypoxic-ischemic brain injury . An in vitro model of ischemia showed that GCPII knockdown was protective against neuronal apoptosis .

Traumatic Brain Injury GCPII inhibitors increase brain NAAG, reduce excitotoxic glutamate release, and provide therapeutic benefits in preclinical models of traumatic brain injury .

Schizophrenia GCPII inhibitors improve learning and memory in rodent and nonhuman primate models of schizophrenia .

Autism Spectrum Disorder An imbalance in the concentration of NAAG between the anterior cingulate cortex (ACC) and the posterior cingulate cortex (PCC) parallels a significant increase in glutamate concentration in the ACC, which correlates with the severity level of autism spectrum disorder (ASD) symptoms .

HIV Higher NAAG concentrations in left frontal white matter were associated with better attention and working memory in virally suppressed people with HIV . Additionally, higher concentrations in the left hippocampus were associated with better executive function, whereas higher left basal ganglia NAAG was associated with better fluency .

Mechanism of Action

Aspartylglutamate exerts its effects primarily through its conversion to N-acetyl-aspartyl-glutamate, which activates metabotropic glutamate receptors. This activation modulates synaptic transmission by inhibiting excessive glutamate release, thereby providing neuroprotection. The molecular targets include presynaptic metabotropic glutamate receptor 3 and the enzyme glutamate carboxypeptidase II, which regulates the levels of N-acetyl-aspartyl-glutamate .

Comparison with Similar Compounds

N-Acetylaspartate (NAA)

  • Structure : Acetylated aspartate.
  • Function :
    • Neuronal osmolyte and energy source.
    • Precursor for NAAG synthesis .
  • Clinical Relevance : Reduced in cerebral ischemia, neurodegenerative disorders, and schizophrenia .
  • Detection : MRS (often combined with NAAG as "tNAA") and HPLC .

N-Acetylaspartylglutamate (NAAG)

  • Structure : Acetylated Aspartylglutamate.
  • Function :
    • mGluR3 agonist, modulating synaptic glutamate release .
    • Enriched in motor neurons (spinal cord ventral regions) .
  • Clinical Relevance :
    • Deficits linked to schizophrenia .
    • Altered levels in migraine and autism spectrum disorders .
  • Detection : Differentiated from NAA via HPLC; MRS often conflates them .

Glutamate (Glu) and Glutamine (Gln)

  • Structure : Glu (excitatory neurotransmitter); Gln (Glu precursor).
  • Function :
    • Glu: Primary excitatory neurotransmission.
    • Gln: Supports Glu/GABA cycling in astrocytes.
  • Clinical Relevance :
    • Elevated Glu/Gln (Glx) in migraine and schizophrenia .
    • Diurnal Glx fluctuations observed in healthy adults .
  • Detection : MRS quantifies Glx (Glu+Gln) but lacks specificity for individual metabolites .

Comparative Data Table

Compound Structure Key Functions Associated Disorders Detection Methods
Aspartylglutamate Asp-Glu dipeptide NAAG precursor; NAALA dipeptidase inhibitor Not directly implicated HPLC, enzymatic assays
NAAG Acetylated this compound mGluR3 agonist; motor neuron modulation Schizophrenia, migraine, autism HPLC, MRS (with NAA)
NAA Acetylated aspartate Neuronal marker; osmolyte Cerebral ischemia, neurodegeneration MRS, HPLC
Glutamate (Glu) Amino acid Excitatory neurotransmission Migraine, schizophrenia MRS (as Glx)
Glutamine (Gln) Amino acid Glu/GABA cycle substrate Hyperammonemia syndromes MRS (as Glx)

Key Research Findings

  • Enzymatic Inhibition : Aspartylglutamate inhibits NAALA dipeptidase 2-fold more potently in purified enzymes than in membrane preparations (IC₅₀: 0.3 μM vs. 2.4 μM) .
  • Neuroanatomical Distribution : NAAG is concentrated in spinal cord ventral motor neurons, while NAA is uniformly distributed .
  • Diurnal Stability : Glx levels decrease overnight (-6.63%), whereas NAA+NAAG remain stable .
  • Disease Biomarkers :
    • Schizophrenia: Reduced NAAG in anterior cingulate cortex .
    • Migraine: Discriminatory NAAG/Gln ratios in ACC and insula .

Methodological Considerations

  • MRS Limitations : NAA and NAAG are often conflated in MRS, necessitating HPLC for precise quantification .

Biological Activity

Aspartylglutamate, particularly in its form as N-acetyl-aspartyl-glutamate (NAAG), is a dipeptide that plays a significant role in the central nervous system. This compound functions primarily as a neuromodulator and has been implicated in various physiological and pathological processes. This article explores the biological activity of aspartylglutamate, focusing on its mechanisms of action, implications for neurological health, and potential therapeutic applications.

Overview of N-acetyl-aspartyl-glutamate (NAAG)

NAAG is one of the most prevalent neuropeptides in the mammalian brain, acting mainly as an agonist for metabotropic glutamate receptor 3 (mGluR3). It is synthesized from aspartate and glutamate and is involved in modulating synaptic transmission, particularly in glutamatergic pathways. NAAG has been shown to have neuroprotective effects by regulating glutamate release, thereby preventing excitotoxicity associated with various neurological disorders.

1. Modulation of Glutamate Release:
NAAG exerts its effects primarily through mGluR3 activation, which leads to a decrease in presynaptic glutamate release. This mechanism is crucial in preventing excessive stimulation of postsynaptic neurons, which can lead to neurodegeneration. The activation of mGluR3 is negatively coupled to adenylyl cyclase, resulting in reduced calcium influx and subsequent inhibition of glutamate exocytosis .

2. Neuroprotective Properties:
Research indicates that NAAG may play a protective role in conditions such as stroke, traumatic brain injury, and neurodegenerative diseases. By modulating glutamate signaling, NAAG helps maintain synaptic balance and prevents neuronal damage caused by excessive excitatory neurotransmission .

Biological Activity Data

The following table summarizes key findings related to the biological activity of NAAG:

Study Findings Implications
Study 1 NAAG acts as a neuromodulator by activating mGluR3, reducing glutamate release.Suggests potential for treating conditions linked to glutamate excitotoxicity.
Study 2 Altered NAAG metabolism observed in individuals with Autism Spectrum Disorder (ASD), with decreased levels correlating with increased glutamate.Indicates potential biomarkers for ASD and therapeutic targets.
Study 3 NAAG serves as a reservoir for glutamate in cancer growth promotion.Highlights dual roles of NAAG in both neuroprotection and potential tumorigenesis.

Case Studies

Case Study 1: NAAG and Pain Management
A study investigated the role of NAAG in pain modulation. It was found that NAAG can act as an analgesic by activating mGluR3 receptors, providing insights into its potential use in pain management therapies .

Case Study 2: Neurological Disorders
In patients with traumatic brain injuries, elevated levels of glutamate were observed alongside altered NAAG levels. This correlation suggests that restoring NAAG levels could be beneficial in mitigating neuronal damage post-injury .

Research Findings

Recent studies have provided insights into the biochemical pathways involving NAAG:

  • Synthesis and Degradation: The enzyme glutamate carboxypeptidase II (GCPII) rapidly degrades NAAG, influencing its availability at synapses. Inhibiting GCPII has been proposed as a therapeutic strategy to enhance NAAG levels and mitigate excitotoxicity .
  • Clinical Implications: Increased understanding of NAAG's role in various neurological conditions opens avenues for targeted therapies aimed at enhancing its signaling pathways or mimicking its effects through pharmacological agents .

Q & A

Basic: What are the standard protocols for detecting and quantifying aspartylglutamate in brain tissue?

Methodological Answer:
Aspartylglutamate (Asp-Glu) detection in brain tissue typically employs high-resolution magnetic resonance spectroscopy (MRS) or liquid chromatography-mass spectrometry (LC-MS). For MRS:

  • Use a 3T or 7T MRI scanner with optimized sequences (e.g., CT-PRESS or FID-MRSI) to resolve overlapping metabolite peaks, such as N-acetylaspartate (NAA) and N-acetyl aspartylglutamate (NAAG) .
  • Process data with LCModel software, incorporating a basis set simulated for 3T/7T conditions. Include metabolites like tNAA (NAA + NAAG) and tCr (creatine + phosphocreatine) to account for spectral overlap .
  • Validate quantification using Cramér-Rao Lower Bounds (CRLB) thresholds (<20% SD) to ensure reliability .

For LC-MS:

  • Homogenize tissue in ice-cold acetonitrile/methanol/water (40:40:20) to stabilize this compound.
  • Employ reverse-phase chromatography with tandem MS detection, using deuterated internal standards (e.g., D₃-Asp-Glu) to correct for ion suppression .

Advanced: How can researchers resolve contradictions in reported this compound inhibition potency across enzyme assays?

Methodological Answer:
Discrepancies in IC₅₀ values (e.g., 0.3 μM vs. 2.4 μM for NAALA dipeptidase inhibition ) may arise from assay conditions. To address this:

Replicate Assays : Compare purified enzyme preparations (e.g., recombinant NAALA dipeptidase) with crude lysates (e.g., synaptosomal membranes) to isolate confounding factors like co-factors or inhibitors.

Control Variables : Standardize pH (optimal range: 7.4–7.8), ionic strength, and substrate concentrations (e.g., 100 μM N-acetylated substrate).

Use Orthogonal Techniques : Validate inhibition via fluorogenic substrates (e.g., 7-amino-4-methylcoumarin derivatives) or isothermal titration calorimetry (ITC) to measure binding affinity directly .

Basic: What experimental designs are recommended for studying this compound’s role in glutamatergic signaling?

Methodological Answer:

  • In Vitro Models : Use primary neuronal cultures or HEK293 cells expressing mGluR3 receptors. Apply this compound (10–100 μM) and measure cAMP inhibition via ELISA, comparing to NAAG (a known mGluR3 agonist) .
  • In Vivo Models : Inject this compound (0.1–1 nmol) intracerebroventricularly in rodents and monitor seizure activity (EEG) or behavioral changes (e.g., open-field test), referencing quisqualic acid as a positive control .
  • Include Pharmacological Blockers : Co-administer LY341495 (mGluR2/3 antagonist) to confirm receptor specificity .

Advanced: How can researchers optimize MRS protocols to distinguish this compound from NAAG in vivo?

Methodological Answer:
At 3T, NAAG and NAA peaks overlap, but advanced strategies improve resolution:

  • Ultra-High-Field MRS (7T) : Leverage increased spectral resolution to differentiate this compound (2.05 ppm) from NAAG (2.04 ppm) using TE-optimized PRESS sequences (TE = 20–30 ms) .
  • Spectral Editing : Apply J-difference editing (e.g., MEGA-PRESS) to isolate this compound’s unique coupling patterns.
  • Dynamic Metabolite Modeling : Use prior-knowledge fitting in LCModel, incorporating this compound’s T₁/T₂ relaxation times to refine quantification .

Basic: What statistical frameworks are appropriate for analyzing this compound’s metabolic correlations in clinical cohorts?

Methodological Answer:

  • Multivariate Regression : Correlate MRS-derived this compound levels (normalized to creatine) with cognitive scores (e.g., MMSE), adjusting for age, sex, and comorbidities. Use bootstrapping (1,000 iterations) to estimate confidence intervals .
  • Pathway Analysis : Apply weighted gene co-expression network analysis (WGCNA) to link this compound fluctuations with glutamate-glutamine cycle genes (e.g., SLC1A3, GLUL) in transcriptomic datasets .

Advanced: How can researchers formulate hypothesis-driven questions on this compound’s neuroprotective vs. excitotoxic roles?

Methodological Answer:
Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) :

  • Population : Aged mice with hippocampal neurodegeneration.
  • Intervention : Intrahippocampal this compound infusion (0.5 nmol/day for 7 days).
  • Comparison : Saline vs. NAAG-treated cohorts.
  • Outcome : Neuronal survival (NeuN+ cells) and microglial activation (Iba1+ area).
  • Time : Assess at 7 and 14 days post-treatment.

Refine hypotheses using FINERMAPS criteria (Feasible, Interesting, Novel, Ethical, Relevant, Manageable, Appropriate, Precise, Systematic) .

Basic: What are the best practices for storing and handling this compound in experimental settings?

Methodological Answer:

  • Storage : Lyophilize this compound and store at −80°C under argon to prevent oxidation. Reconstitute in 10 mM PBS (pH 7.4) before use, avoiding freeze-thaw cycles .
  • Quality Control : Verify purity (>95%) via HPLC-UV (λ = 210 nm) and confirm identity using MALDI-TOF MS (expected m/z: 294.2 for this compound) .

Advanced: What computational tools can model this compound’s interactions with glutamate receptors?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to simulate this compound docking to mGluR3’s extracellular domain. Parameterize force fields with CHARMM36 .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinities, comparing to experimental IC₅₀ values.
  • Validate with Mutagenesis : Target predicted interaction residues (e.g., Arg-278, Lys-192) for alanine-scanning mutagenesis in HEK293 cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Asp-Glu
Reactant of Route 2
Reactant of Route 2
Asp-Glu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.